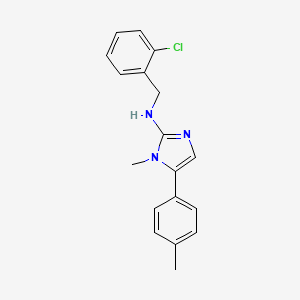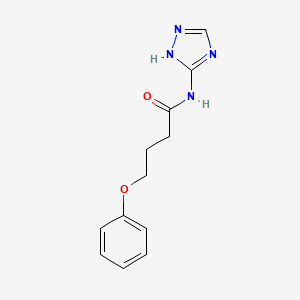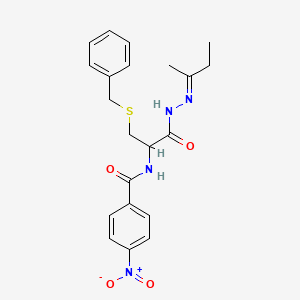![molecular formula C26H26N2O3S B11566861 N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B11566861.png)
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-tert-butylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-tert-butylphenoxy)acetamide is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are aromatic heterocyclic compounds known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-tert-butylphenoxy)acetamide typically involves the reaction of 2-mercaptoaniline with acid chlorides to form the benzothiazole core . This core is then further functionalized through various organic reactions to introduce the methoxyphenyl and tert-butylphenoxy groups.
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve multi-step synthesis processes that include cyclization reactions, condensation reactions, and functional group modifications. These processes are optimized for high yield and purity, often employing catalysts and specific reaction conditions to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-tert-butylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-tert-butylphenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-tert-butylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: The parent compound of the benzothiazole family, known for its aromatic heterocyclic structure.
2-Mercaptobenzothiazole: A derivative used as a vulcanization accelerator in the rubber industry.
Benzoxazole: A related compound with an oxygen atom replacing the sulfur atom in the benzothiazole ring.
Uniqueness
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-tert-butylphenoxy)acetamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of methoxyphenyl and tert-butylphenoxy groups enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C26H26N2O3S |
|---|---|
Molecular Weight |
446.6 g/mol |
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-tert-butylphenoxy)acetamide |
InChI |
InChI=1S/C26H26N2O3S/c1-26(2,3)18-10-12-19(13-11-18)31-16-24(29)27-21-15-17(9-14-22(21)30-4)25-28-20-7-5-6-8-23(20)32-25/h5-15H,16H2,1-4H3,(H,27,29) |
InChI Key |
UNDQEHFKFVPELE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(6-ethoxypyridazin-3-yl)oxy]-N-(2-methylpropyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11566783.png)

![3-methyl-6-{4-[(3-methylbenzyl)oxy]phenyl}-1-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11566792.png)


![2-methoxy-N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-3-methylbenzamide](/img/structure/B11566799.png)
![2-{3-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,2,4-oxadiazol-5-yl}phenol](/img/structure/B11566804.png)
![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-[2-methyl-5-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B11566808.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B11566811.png)
methyl}phenol](/img/structure/B11566816.png)
![4-fluoro-2-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11566817.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B11566828.png)
![ethyl 6-amino-5-cyano-2-{[(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanyl]methyl}-4-(2-iodophenyl)-4H-pyran-3-carboxylate](/img/structure/B11566839.png)
![(2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)prop-2-enamide](/img/structure/B11566843.png)
